12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester
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Overview
Description
12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester, also known as UDCA methyl ester, is a synthetic derivative of ursodeoxycholic acid (UDCA), a naturally occurring bile acid. UDCA methyl ester has been widely studied for its potential therapeutic applications, particularly in the treatment of liver diseases.
Mechanism Of Action
The mechanism of action of 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester is not fully understood, but it is believed to involve several pathways. 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester has been shown to activate the farnesoid X receptor (FXR), a nuclear receptor involved in the regulation of bile acid metabolism. Activation of FXR by 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester can lead to increased bile flow and reduced inflammation in the liver. 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester has also been shown to inhibit the activation of hepatic stellate cells, which are involved in the development of liver fibrosis.
Biochemical And Physiological Effects
12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester has been shown to have several biochemical and physiological effects. Studies have shown that 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester can reduce liver enzyme levels, improve insulin sensitivity, and decrease lipid accumulation in the liver. 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester has also been shown to reduce oxidative stress and inflammation in the liver.
Advantages And Limitations For Lab Experiments
One advantage of 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester in lab experiments is its stability and solubility in water and organic solvents. This makes it easy to handle and administer in experiments. However, one limitation of 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester is its relatively low potency compared to other bile acids. This may limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the study of 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester. One area of interest is its potential use in the treatment of other liver diseases such as alcoholic liver disease and hepatitis. Another area of interest is the development of more potent derivatives of 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester for improved therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester and its potential interactions with other drugs.
Synthesis Methods
12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester can be synthesized from 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester through a simple esterification reaction. The reaction involves the reaction of 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester with methanol and a catalyst, typically sulfuric acid or hydrochloric acid. The resulting product is 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester, which can be purified through various methods such as recrystallization or column chromatography.
Scientific Research Applications
12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester has been extensively studied for its potential therapeutic applications, particularly in the treatment of liver diseases such as non-alcoholic fatty liver disease (NAFLD), primary biliary cholangitis (PBC), and cirrhosis. Studies have shown that 12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester methyl ester can improve liver function, reduce inflammation, and prevent fibrosis in these diseases.
properties
CAS RN |
1249-70-3 |
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Product Name |
12alpha-Hydroxy-5beta-cholan-24-oic acid methyl ester |
Molecular Formula |
C25H42O3 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
methyl (4R)-4-[(5S,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H42O3/c1-16(8-13-23(27)28-4)19-11-12-20-18-10-9-17-7-5-6-14-24(17,2)21(18)15-22(26)25(19,20)3/h16-22,26H,5-15H2,1-4H3/t16-,17+,18+,19-,20+,21+,22+,24+,25-/m1/s1 |
InChI Key |
FKEDTKXWEOKYFM-HFCBJCDPSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)O)C |
SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCCC4)C)O)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCCC4)C)O)C |
synonyms |
12α-Hydroxy-5β-cholan-24-oic acid methyl ester |
Origin of Product |
United States |
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